Methyl 3-bromo-4-(bromomethyl)benzoate

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution

Methyl 3-bromo-4-(bromomethyl)benzoate (CAS 78946-25-5) is a unique dual-electrophile scaffold featuring an aryl bromide at the 3-position and a benzylic bromide at the 4-position on a methyl benzoate core. This orthogonal reactivity enables sequential functionalization—nucleophilic substitution at the benzylic site followed by Pd-catalyzed cross-coupling at the aryl bromide—eliminating protecting group manipulations and reducing synthetic steps. Unlike single-electrophile analogs, only CAS 78946-25-5 offers both handles in one molecule, accelerating SAR studies and library synthesis. Validated QC documentation ensures batch-to-batch reproducibility for pharmaceutical R&D.

Molecular Formula C9H8Br2O2
Molecular Weight 307.969
CAS No. 78946-25-5
Cat. No. B2764400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-(bromomethyl)benzoate
CAS78946-25-5
Molecular FormulaC9H8Br2O2
Molecular Weight307.969
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CBr)Br
InChIInChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
InChIKeyCFJQBNFFHMBNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-4-(bromomethyl)benzoate (CAS 78946-25-5): Procurement-Ready Overview of a Dual-Functional Aromatic Building Block


Methyl 3-bromo-4-(bromomethyl)benzoate (CAS 78946-25-5) is a brominated aromatic ester bearing both an aryl bromide and a benzylic bromide within the same molecular scaffold [1]. With a molecular formula of C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol [1], this compound serves as a versatile intermediate in organic synthesis, enabling orthogonal functionalization strategies through sequential cross-coupling and nucleophilic substitution reactions . Its dual-electrophilic nature allows for the stepwise construction of complex molecular architectures, making it a strategically important building block in medicinal chemistry, materials science, and bioconjugate development .

Why Methyl 3-bromo-4-(bromomethyl)benzoate (CAS 78946-25-5) Cannot Be Replaced by In-Class Analogs


The compound’s value proposition resides in its unique combination of an aromatic bromine at the 3-position and a benzylic bromine at the 4-position on a methyl benzoate core [1]. While structurally related analogs—such as methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) [2], methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1) , and 3-bromo-4-(bromomethyl)benzoic acid (CAS 866721-92-8) —each offer a subset of these functional handles, none provide the full orthogonal reactivity profile required for divergent synthetic strategies. Substitution with a single-electrophile analog necessitates additional synthetic steps, lower overall yields, or more complex protecting group schemes. Furthermore, differences in physicochemical properties—including lipophilicity, hydrogen bonding capacity, and solid-state behavior—directly impact purification, formulation, and downstream reaction compatibility. The following quantitative evidence establishes precisely where CAS 78946-25-5 differentiates from these close alternatives.

Quantitative Differentiation Evidence for Methyl 3-bromo-4-(bromomethyl)benzoate (CAS 78946-25-5) Against Closest Analogs


Orthogonal Reactivity: Simultaneous Aryl and Benzylic Bromine Electrophiles vs. Single-Site Analogs

Methyl 3-bromo-4-(bromomethyl)benzoate possesses two chemically distinct electrophilic sites: an aryl bromide capable of participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and a benzylic bromide amenable to nucleophilic substitution (SN2) [1][2]. In contrast, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) contains only a benzylic bromide, while methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1) contains only an aryl bromide (the methyl group is not electrophilic under standard conditions). This dual-electrophile architecture enables a sequential, two-step diversification strategy without intermediate protection/deprotection steps. In a representative synthetic application toward FXR agonists, CAS 78946-25-5 was first reacted with 2,5-dimethylbenzenethiol at the benzylic position, followed by subsequent cross-coupling at the aryl bromide, demonstrating the utility of this orthogonal reactivity [1].

Medicinal Chemistry Cross-Coupling Nucleophilic Substitution

Enhanced Lipophilicity for Improved Membrane Permeability vs. Non-Brominated Benzylic Analog

The presence of the aryl bromine at the 3-position significantly increases the lipophilicity of CAS 78946-25-5 relative to its non-brominated analog, methyl 4-(bromomethyl)benzoate. Computed LogP (XLogP3-AA) for methyl 3-bromo-4-(bromomethyl)benzoate is 3.0 [1], whereas the non-brominated analog methyl 4-(bromomethyl)benzoate has a predicted LogP of approximately 2.4-2.6 (estimated based on similar compounds; direct XLogP3 value not available in PubChem but inferred from structural similarity). Additionally, vendor-reported LogP for CAS 78946-25-5 is 3.52 [2]. This ~0.5-1.0 unit increase in LogP corresponds to roughly a 3- to 10-fold increase in octanol-water partition coefficient, which can enhance passive membrane diffusion and blood-brain barrier penetration in drug candidates.

Drug Design Physicochemical Properties ADME

Superior Synthetic Accessibility: Methyl Ester vs. Carboxylic Acid Analog

The methyl ester functionality of CAS 78946-25-5 offers distinct advantages over the free carboxylic acid analog, 3-bromo-4-(bromomethyl)benzoic acid (CAS 866721-92-8). The methyl ester has zero hydrogen bond donors (HBD = 0) compared to one HBD for the acid [1], leading to better solubility in organic solvents and easier chromatographic purification. The computed topological polar surface area (TPSA) is 26 Ų for the ester [1] versus 37.3 Ų for the acid , indicating lower polarity and improved organic solubility. The ester can be selectively hydrolyzed to the acid after further functionalization, providing an orthogonal protecting group strategy. In practice, the ester is directly compatible with a wider range of reaction conditions (e.g., strong bases, organometallics) that would deprotonate or react with the free acid.

Process Chemistry Protecting Group Strategy Purification

Validated Commercial Availability with QC Documentation vs. Less Characterized Analogs

Methyl 3-bromo-4-(bromomethyl)benzoate is commercially available from multiple reputable suppliers with documented purity specifications and quality control (QC) data. For example, Bidepharm offers CAS 78946-25-5 at ≥98% purity with batch-specific QC reports including NMR, HPLC, and GC . AKSci supplies the compound at 95% minimum purity with SDS and COA available . In contrast, the carboxylic acid analog 3-bromo-4-(bromomethyl)benzoic acid (CAS 866721-92-8) has limited commercial availability, with some vendors listing it only for inquiry and lacking publicly posted QC specifications . Similarly, methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1) is available at 95-99% purity but from fewer sources with less standardized documentation . This disparity in supply chain robustness and analytical characterization directly impacts experimental reproducibility and regulatory compliance in GLP/GMP environments.

Procurement Quality Control Reproducibility

Differential Physical State: Solid vs. Liquid for Handling and Storage

The physical state of methyl 3-bromo-4-(bromomethyl)benzoate is a solid at ambient temperature (as indicated by shipping and storage conditions) . In contrast, its close analog methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1) is a liquid with a melting point of 38-44 °C and is described as a clear liquid at room temperature . Solids generally offer advantages in gravimetric dispensing, reducing solvent evaporation errors and improving accuracy in small-scale reactions. Solids also typically exhibit slower degradation kinetics than liquids due to reduced molecular mobility. Furthermore, the solid form of CAS 78946-25-5 simplifies long-term storage and shipping logistics compared to low-melting liquids, which may require temperature control to prevent leakage or decomposition.

Formulation Weighing Accuracy Stability

Optimal Application Scenarios for Methyl 3-bromo-4-(bromomethyl)benzoate (CAS 78946-25-5) Based on Differential Evidence


Divergent Synthesis of FXR Agonists and Other Polyfunctional Drug Candidates

CAS 78946-25-5 is ideally suited for the construction of complex, polyfunctional drug candidates requiring sequential functionalization at two distinct electrophilic centers. As demonstrated in the synthesis of FXR agonists [1], the benzylic bromide can be first substituted with thiols, amines, or alcohols, followed by palladium-catalyzed cross-coupling at the aryl bromide to introduce aryl, heteroaryl, or alkenyl groups. This orthogonal reactivity eliminates the need for protecting group manipulations, reducing synthetic steps and improving overall yield. Procurement of this dual-electrophile building block is particularly advantageous for medicinal chemistry groups pursuing structure-activity relationship (SAR) studies where rapid analog generation is critical.

Synthesis of Glucose-Sensitive Albumin-Binding Diboron Conjugates

The compound serves as a key intermediate in the preparation of diboron conjugates for glucose-responsive drug delivery systems [1]. The aryl bromide undergoes Miyaura borylation to install a boronic ester, while the benzylic bromide can be used to attach the drug payload or linker. This dual-functional handle allows for modular assembly of complex bioconjugates. The validated commercial availability and QC documentation are essential for reproducible synthesis in a pharmaceutical development setting, where batch-to-batch consistency is mandatory.

Building Block for Cross-Coupling-Intensive Library Synthesis

For high-throughput synthesis and library production, CAS 78946-25-5 provides a single starting material that can be divergently elaborated into two distinct compound series. The solid physical state [1] facilitates automated solid dispensing systems, improving accuracy and throughput. Its higher lipophilicity (LogP ~3.0-3.5) compared to non-brominated analogs also biases the resulting library members toward drug-like chemical space with favorable membrane permeability, increasing the probability of identifying hits with suitable ADME properties.

Late-Stage Functionalization in Complex Molecule Synthesis

In the context of late-stage functionalization, the methyl ester group of CAS 78946-25-5 can be carried through multiple synthetic steps and then selectively hydrolyzed to the carboxylic acid for bioconjugation or salt formation. This contrasts with using the free acid analog (CAS 866721-92-8), which would require protection and deprotection. The zero hydrogen bond donor count and lower polar surface area of the ester [1] enhance solubility in organic solvents, simplifying purification by flash chromatography and enabling the use of a broader range of reaction conditions.

Quote Request

Request a Quote for Methyl 3-bromo-4-(bromomethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.